3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Overview
Description
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a synthetic compound that features a unique structure combining a pyrrolidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves the reaction of 4-(pyrrolidin-1-yl)piperidine with 3-chloropropanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different functionalized compounds .
Scientific Research Applications
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: A related compound with similar structural features but lacking the chloropropanoyl group.
3F-α-PHP: A structural analog with a fluorine atom instead of chlorine, known for its psychoactive properties.
Uniqueness
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of a pyrrolidine and piperidine ring with a chloropropanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCLPYBQARBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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